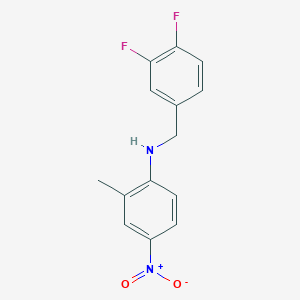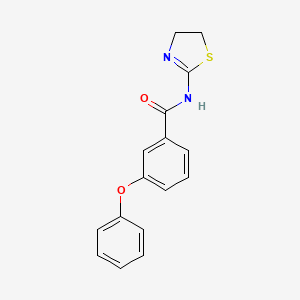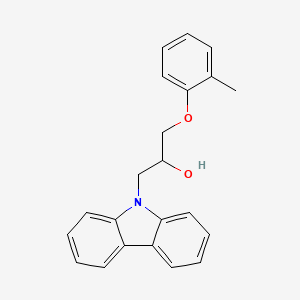![molecular formula C15H23N3OS B4944228 N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as A-331440, and it belongs to the class of compounds called thioureas. Thioureas have been shown to have a variety of biological activities, including antitumor, antibacterial, and antiviral properties. In
Scientific Research Applications
N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential therapeutic applications in a variety of areas. One area of research has been in the treatment of cancer. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another area of research has been in the treatment of viral infections. Studies have shown that this compound has antiviral activity against a variety of viruses, including influenza and herpes simplex virus.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is an important enzyme in the redox system, which plays a critical role in cell growth and survival. Inhibition of this enzyme may lead to cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis may prevent the growth and spread of tumors. In viral infections, this compound has been shown to inhibit viral replication, leading to a reduction in viral load.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its broad-spectrum activity against cancer cells and viruses. This compound has been shown to be effective against a variety of cancer cell lines and viruses, making it a potentially useful therapeutic agent. However, one limitation of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical use.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more effective therapeutic agents. Another area of research is to investigate the potential use of this compound in combination with other therapeutic agents. Combining this compound with other drugs may enhance its efficacy and reduce its toxicity. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 3-methylbenzoyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-4-2-5-14(12-13)17-15(20)16-6-3-7-18-8-10-19-11-9-18/h2,4-5,12H,3,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVETCENISPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)nicotinamide 1-oxide](/img/structure/B4944161.png)


![diethyl {[(2-ethoxyphenyl)amino]methylene}malonate](/img/structure/B4944191.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)

![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)

![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
